molecular formula C21H17N5O5 B4381771 N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE

N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4381771
M. Wt: 419.4 g/mol
InChI Key: SUWGWAPQXQUIIR-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the condensation of 2-furylmethylamine with 1-methyl-4-formylpyrazole-5-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is not fully understood. studies suggest that it induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes involved in programmed cell death. Additionally, it inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, nitrophenyl group, and furan moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5/c1-25-20(21(27)23-11-16-3-2-10-30-16)18(13-24-25)22-12-17-8-9-19(31-17)14-4-6-15(7-5-14)26(28)29/h2-10,12-13H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGWAPQXQUIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE

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